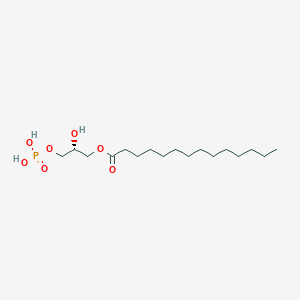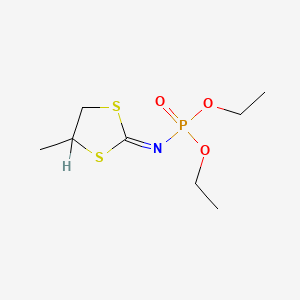
Moloka'Iamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moloka'Iamine is a natural product found in Aplysinella, Pseudoceratina purpurea, and other organisms with data available.
Applications De Recherche Scientifique
Antifouling and Antimicrobial Agent
Moloka'iamine has been studied for its potential as an antifouling compound, particularly against zebra mussels (Dreissena polymorpha). The compound's significant selectivity against macrofouling organisms and absence of phytotoxic activity suggest its utility as a naturally derived antifoulant (Diers et al., 2004). Additionally, moloka'iamine exhibited weak antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Badr et al., 2008).
Anti-HIV Properties
Moloka'iamine forms the core of a new series of lipids called mololipids, identified from a Hawaiian sponge. These mololipids showed activity against HIV-1 without exhibiting cytotoxicity in human lymphocytes, marking them as promising candidates in HIV research (Ross et al., 2000).
Cytotoxicity Studies
Moloka'iamine, along with its analogues, has been synthesized and evaluated for cytotoxic and antifouling activities. Its derivative, bromotyramine 2, showed potent antifouling and cytotoxic properties, suggesting its potential in developing anticancer agents (Schoenfeld et al., 2002). Additionally, moloka'iamine and its analogues demonstrated significant cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Lee et al., 2013).
Structural and Chemical Studies
Moloka'iamine's structure and derivatives have been extensively studied, contributing to the understanding of its chemical properties and potential applications. These studies include the isolation and structural analysis of new moloka'iamine derivatives from various marine sponges, aiding in the exploration of its diverse biological activities (Fu & Schmitz, 1999); (Lacy & Scheuer, 2000).
Propriétés
Nom du produit |
Moloka'Iamine |
|---|---|
Formule moléculaire |
C11H16Br2N2O |
Poids moléculaire |
352.07 g/mol |
Nom IUPAC |
3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propan-1-amine |
InChI |
InChI=1S/C11H16Br2N2O/c12-9-6-8(2-4-15)7-10(13)11(9)16-5-1-3-14/h6-7H,1-5,14-15H2 |
Clé InChI |
GEEVJNJYEZHGHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCN |
Synonymes |
moloka'iamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



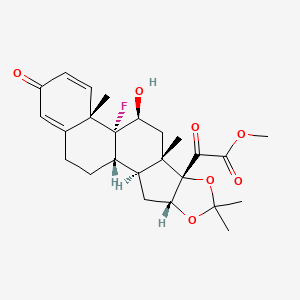
![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

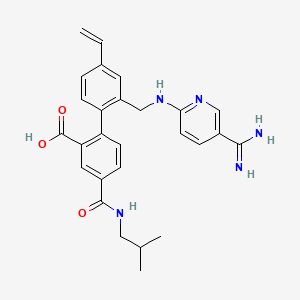

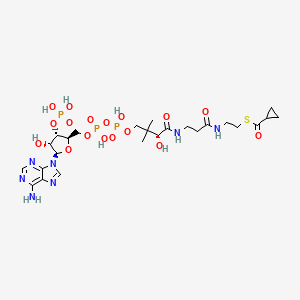
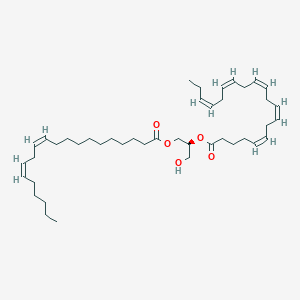
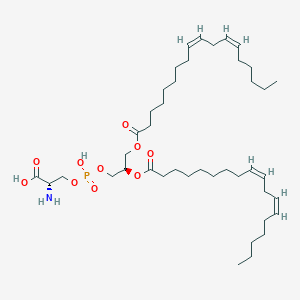
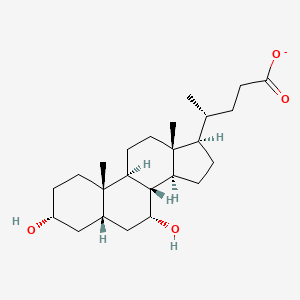


![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
